molecular formula C9H14Cl2F3N3 B2765186 4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 2137815-53-1

4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B2765186
CAS No.: 2137815-53-1
M. Wt: 292.13
InChI Key: WBMOUZSXJWYMMY-UHFFFAOYSA-N
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Description

4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a piperidine ring

Mechanism of Action

Target of Action

It’s known to be used as a reactant for c,n-cross coupling reactions

Mode of Action

It’s known to participate in C,N-cross coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . These reactions involve the formation of a new carbon-carbon bond between two different organic compounds, which could potentially alter the function of the target molecules.

Biochemical Pathways

Its involvement in c,n-cross coupling reactions suggests it may influence various biochemical pathways depending on the specific reactants and conditions of the reaction .

Result of Action

As a reactant in C,N-cross coupling reactions, it could potentially lead to the synthesis of various biologically active compounds . The specific effects would depend on the nature of these compounds and their interactions with biological targets.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride. For instance, its reactivity in C,N-cross coupling reactions could be affected by the presence of catalysts, the concentration of reactants, and reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a trifluoromethyl-substituted imidazole with a piperidine derivative under specific conditions. The reaction conditions often include the use of a base such as sodium methoxide and a catalyst like palladium on carbon (Pd/C) in the presence of ammonium formate at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole or piperidine rings.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)piperidine: This compound shares the trifluoromethyl group and piperidine ring but lacks the imidazole moiety.

    Trifluoromethyl-substituted imidazoles: These compounds contain the trifluoromethyl group attached to an imidazole ring but do not have the piperidine component.

Uniqueness

4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to the combination of the trifluoromethyl group, imidazole ring, and piperidine ring in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3.2ClH/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6;;/h5-6,13H,1-4H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMOUZSXJWYMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(N2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137815-53-1
Record name 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine dihydrochloride
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